molecular formula C16H13F6N5O B15143874 (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4

カタログ番号: B15143874
分子量: 409.32 g/mol
InChIキー: RLSFDUAUKXKPCZ-GPBXNQQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Rac)-Sitagliptin-d4 is a deuterated form of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The deuterium atoms in (Rac)-Sitagliptin-d4 replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Sitagliptin-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the Sitagliptin core structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of (Rac)-Sitagliptin-d4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced technologies and equipment helps in achieving efficient and cost-effective production.

化学反応の分析

Types of Reactions

(Rac)-Sitagliptin-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in the compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with altered functional groups, while substitution reactions can result in the formation of new compounds with different properties.

科学的研究の応用

(Rac)-Sitagliptin-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Sitagliptin.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity and metabolism of Sitagliptin.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the impact of deuterium on the efficacy and safety of Sitagliptin.

    Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems to enhance the therapeutic potential of Sitagliptin.

作用機序

(Rac)-Sitagliptin-d4 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release. The molecular targets involved include the DPP-4 enzyme and the incretin hormones, which play a crucial role in glucose homeostasis.

類似化合物との比較

Similar Compounds

Similar compounds to (Rac)-Sitagliptin-d4 include other DPP-4 inhibitors such as:

    Sitagliptin: The non-deuterated form of (Rac)-Sitagliptin-d4.

    Vildagliptin: Another DPP-4 inhibitor with a different chemical structure.

    Saxagliptin: A DPP-4 inhibitor with a distinct mechanism of action.

Uniqueness

The uniqueness of (Rac)-Sitagliptin-d4 lies in its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated Sitagliptin. This modification can lead to improved therapeutic outcomes and reduced side effects, making it a valuable compound in the treatment of type 2 diabetes.

特性

分子式

C16H13F6N5O

分子量

409.32 g/mol

IUPAC名

(Z)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

InChI

InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5-/i1D2,2D2

InChIキー

RLSFDUAUKXKPCZ-GPBXNQQSSA-N

異性体SMILES

[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C(/CC3=CC(=C(C=C3F)F)F)\N)([2H])[2H])[2H]

正規SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。